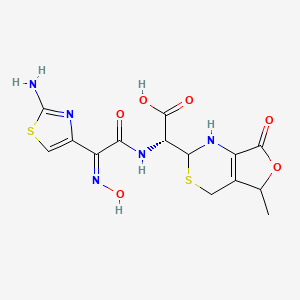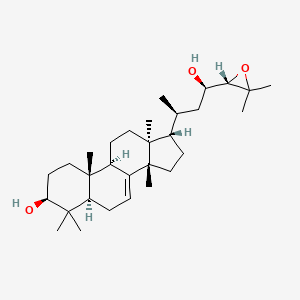
Cadmium sulfoselenide orange
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium sulfoselenide orange is a compound known for its vibrant orange color. It is a solid solution of cadmium sulfide and cadmium selenide, with the chemical formula Cd(CdS)_xSe_x. This compound is widely used as a pigment due to its high light stability and good chemical resistance .
Preparation Methods
Cadmium sulfoselenide orange can be synthesized through various methods. One common method is the chemical precipitation reaction, where cadmium sulfide and cadmium selenide are added to a solution and reacted to form a mixture of CdS and CdSe. The ratio of sulfur to selenium is controlled by adjusting the reaction conditions to obtain the desired orange color . Another method involves hydrothermal synthesis, where CdS_xSe_(1−x) nanoparticles are prepared and then dispersed in a prehydrolyzed tetraethyl orthosilicate (TEOS) solution. The nanoparticles are then included in SiO_2-CeO_2 matrices through hydrothermal treatment .
Chemical Reactions Analysis
Cadmium sulfoselenide orange undergoes various chemical reactions, including oxidation and reduction. In the presence of oxidizing agents, it can be oxidized to form cadmium oxide and selenium dioxide. Reduction reactions can convert it back to its elemental forms. Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. The major products formed from these reactions are cadmium oxide and selenium dioxide .
Scientific Research Applications
Cadmium sulfoselenide orange has numerous scientific research applications. In chemistry, it is used as a pigment in paints, plastics, and ceramics due to its vibrant color and stability. In biology and medicine, it is used in bioimaging and biosensors due to its unique optical properties. In industry, it is used in the production of colored glass, ceramic glazes, and inks .
Mechanism of Action
The mechanism by which cadmium sulfoselenide orange exerts its effects is primarily through its interaction with light. The compound absorbs light in the visible spectrum, which gives it its characteristic orange color. The molecular targets and pathways involved include the excitation of electrons in the cadmium sulfide and cadmium selenide components, leading to the emission of light at specific wavelengths .
Comparison with Similar Compounds
Cadmium sulfoselenide orange is unique compared to other cadmium pigments due to its specific sulfur-to-selenium ratio, which gives it its distinct orange hue. Similar compounds include cadmium yellow (cadmium sulfide) and cadmium red (cadmium sulfoselenide with a different sulfur-to-selenium ratio). These compounds share similar properties, such as high light stability and chemical resistance, but differ in their color and specific applications .
Properties
CAS No. |
12656-57-4 |
|---|---|
Molecular Formula |
C33H34N4O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






